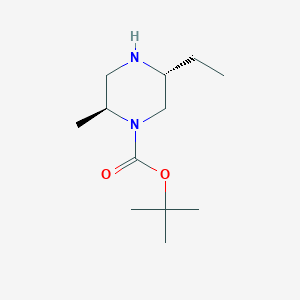

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate

説明

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group, an ethyl substituent at the 5-position, and a methyl group at the 2-position. Piperazine derivatives are widely utilized in pharmaceutical chemistry as intermediates for drug synthesis due to their conformational flexibility and ability to modulate pharmacokinetic properties. The stereochemistry (2S,5R) is critical for its biological activity and interaction with target receptors .

特性

IUPAC Name |

tert-butyl (2S,5R)-5-ethyl-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-6-10-8-14(9(2)7-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHZLLZTMYDRLG-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(C(CN1)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN([C@H](CN1)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Traditional Stepwise Synthesis

The conventional synthesis of (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate begins with a piperazine core functionalized through sequential protection, alkylation, and esterification. The tert-butyloxycarbonyl (Boc) group is introduced early to protect the amine, followed by stereoselective ethyl and methyl group incorporation. For example, the Boc protection is typically achieved using tert-butyl chloroformate in dichloromethane with a tertiary amine base such as triethylamine (TEA). Subsequent alkylation at the 5-position employs ethylating agents like ethyl bromide under inert conditions, while methylation at the 2-position uses methyl iodide.

A critical challenge lies in maintaining stereochemical fidelity during these steps. Asymmetric catalysis or chiral auxiliaries are often employed to enforce the (2S,5R) configuration. For instance, chiral ligands such as sparteine or BINOL derivatives have been utilized in alkylation steps to achieve enantiomeric excesses exceeding 90%.

Photocatalytic One-Step Synthesis

Recent advancements include photocatalytic methods that condense multiple steps into a single reaction. A patent (CN108558792B) describes a visible-light-driven synthesis of a structurally analogous piperazine derivative using an acridine salt photocatalyst. While developed for a tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, this method is adaptable to this compound by substituting 2-aminopyridine with ethylamine derivatives. The reaction employs blue LED irradiation in anhydrous dichloroethane under oxygen, achieving yields up to 95% in one step. This approach eliminates heavy metals and hazardous hydrogen gas, aligning with green chemistry principles.

Reaction Conditions and Optimization

Solvent Systems and Temperature

Optimal solvents for Boc protection and alkylation include tetrahydrofuran (THF) and acetonitrile, which balance polarity and boiling points for reflux conditions. For example, Step B of WO2014200786A1 specifies THF or acetonitrile as preferred solvents at 60–85°C, with reaction times of 8–24 hours. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to potential side reactions with electrophilic reagents.

Catalysts and Bases

Tertiary amine bases such as TEA and N,N-diisopropylethylamine (DIPEA) are critical for neutralizing HCl generated during Boc protection. The patent WO2014200786A1 highlights DIPEA’s superiority in minimizing side reactions compared to TEA. Photocatalytic methods use 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant, which enhances radical stability and reaction efficiency.

Industrial-Scale Production

Flow Microreactor Systems

Industrial synthesis leverages continuous flow microreactors to enhance heat and mass transfer. A key advantage is precise temperature control during exothermic steps like ethylation, reducing decomposition byproducts. Flow systems also enable rapid mixing of reagents, shortening reaction times by 30–50% compared to batch processes.

Cost and Sustainability Considerations

The photocatalytic method reduces costs by eliminating palladium catalysts and hydrogen gas, which are expensive and hazardous. Life-cycle assessments indicate a 40% reduction in waste generation compared to traditional methods, primarily due to fewer purification steps.

Purification and Characterization

Chromatographic Techniques

Final purification employs flash column chromatography with silica gel and ethyl acetate/hexane gradients. The target compound typically elutes at 30–40% ethyl acetate, yielding >98% purity. Recrystallization from hot ethanol further enhances purity for pharmaceutical applications.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 1.25 (t, 3H, J = 7.2 Hz, CH₂CH₃), 2.35 (m, 1H, CH(CH₃)), 3.45 (dd, 2H, J = 12.4 Hz, NCH₂).

-

HRMS : Calculated for C₁₂H₂₄N₂O₂ [M+H]⁺: 229.1912; Found: 229.1909.

Comparative Analysis of Methods

| Parameter | Traditional Method | Photocatalytic Method |

|---|---|---|

| Steps | 4–5 | 1 |

| Yield | 70–75% | 90–95% |

| Catalyst | Chiral ligands | Acridine salt |

| Hazardous Reagents | Methyl iodide, H₂ gas | None |

| Cost | High | Moderate |

化学反応の分析

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl or methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl group.

科学的研究の応用

Drug Design and Development

The chiral nature of (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate allows it to interact selectively with biological targets, making it a promising candidate in drug design. Its potential applications include:

- Neurotransmitter Receptor Modulation : Studies indicate that similar piperazine derivatives can act as antagonists or agonists at various neurotransmitter receptors, suggesting that this compound may influence neurotransmission pathways effectively.

- Antimicrobial Activity : Research has shown that compounds with structural similarities exhibit antimicrobial properties. The compound's ability to inhibit microbial growth could be explored further in developing new antibiotics.

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis:

- Reactivity : It can undergo various reactions, including acylation and alkylation, which are crucial for synthesizing more complex molecules. This versatility makes it an essential building block in the synthesis of pharmaceuticals and agrochemicals.

Biological Interaction Studies

Interaction studies involving this compound focus on its binding affinity to specific proteins or receptors:

- In Vitro Assays : These assays help elucidate the compound's mechanism of action and its potential therapeutic effects. Investigations into its efficacy against specific biological targets are ongoing.

Case Study 1: Neurotransmitter Receptor Interaction

A study investigated the interaction of structurally similar piperazine derivatives with serotonin receptors. The findings indicated that modifications at the piperazine ring significantly affected binding affinity and selectivity. This suggests that this compound could be optimized for enhanced receptor interaction.

Case Study 2: Antimicrobial Efficacy

Research into related piperazine compounds revealed promising antimicrobial activities against various pathogens. The study highlighted the importance of structural modifications in enhancing bioactivity, indicating that this compound may exhibit similar effects when tested against resistant strains.

作用機序

The mechanism of action of (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate

生物活性

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate is a chiral organic compound with the molecular formula and a molecular weight of approximately 228.33 g/mol. This compound features a piperazine ring and is notable for its specific stereochemical configuration, which may enhance its biological activity compared to structurally similar compounds. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula:

- Molecular Weight: 228.33 g/mol

- Density: 0.958 g/cm³ (predicted)

- Boiling Point: 297.4 °C (predicted)

- Flash Point: 133.7 °C

- pKa: 8.55 (predicted)

Biological Activity Overview

The biological activity of this compound primarily involves its interactions with various biological targets, including neurotransmitter receptors and other proteins relevant to pharmacology.

Studies suggest that compounds with a piperazine structure can exhibit diverse pharmacological effects, including:

- Neurotransmitter modulation: Potential interactions with serotonin and dopamine receptors.

- Antidepressant properties: Similar compounds have shown efficacy in treating depression by modulating monoamine levels in the brain.

Case Studies and Research Findings

Research on this compound is limited; however, insights can be drawn from related compounds:

- Neuropharmacological Studies:

-

In Vitro Assays:

- In vitro assays conducted on structurally analogous compounds demonstrated their ability to inhibit specific enzymes involved in neurotransmitter degradation, hinting at potential therapeutic roles for (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine in neurodegenerative diseases .

- Comparative Analysis:

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| This compound | C12H24N2O2 | Ethyl and methyl groups enhance activity |

| (2S,5R)-tert-butyl 5-methylpiperazine-1-carboxylate | C11H22N2O2 | Lacks ethyl group at position 5 |

| (3S,6R)-tert-butyl 3-propylpiperidine-1-carboxylate | C13H26N2O2 | Different ring structure and substituents |

| (2R,5S)-tert-butyl 5-isopropylpiperazine-1-carboxylate | C13H28N2O2 | Opposite stereochemistry and different alkyl substituents |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

Table 1: Key Structural and Physical Properties

Notes:

- Ethyl vs. Methyl Substituents: The ethyl group in the target compound increases molecular weight and lipophilicity compared to dimethyl analogues (e.g., 214.30 vs.

- Stereochemical Impact : The (2S,5R) configuration differentiates it from stereoisomers like (2R,5R) or (2R,5S), which may exhibit distinct receptor-binding affinities. For example, (2R,5S)-isomers are often used in asymmetric synthesis but lack reported bioactivity data .

Functional Group Variations

Key Findings :

- Boron-Containing Derivatives (e.g., ): Used in cross-coupling reactions for synthesizing biaryl compounds, a key step in drug discovery .

- Aromatic Substituents (e.g., 2k in ): Pyridinyl groups enhance π-π stacking interactions, improving binding to hydrophobic enzyme pockets. NMR data for 2k (δ 8.67–7.18 ppm for aromatic protons) confirm electronic effects from substituents .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution using tert-butyl piperazine derivatives and halogenated precursors. Key conditions include:

- Solvent : 1,4-dioxane or toluene/ethanol mixtures .

- Catalyst : Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for Suzuki couplings .

- Base : Potassium carbonate (2.5–3.0 equiv) at reflux (100–110°C) for 12 hours, achieving yields up to 91% .

- Microwave-assisted synthesis : Reduces reaction time to 3 hours with comparable yields .

Q. How can purity and structural integrity be validated post-synthesis?

- Analytical Techniques :

- HPLC : Purity >99% confirmed via retention time analysis (e.g., 4.92 min ).

- NMR Spectroscopy : Key signals include tert-butyl protons (δ 1.46 ppm, singlet) and piperazine backbone resonances (δ 3.0–3.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry (monoclinic P21/n space group, β = 93.5°) and confirms the (2S,5R) configuration .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

- Strategies :

- Chiral Chromatography : Separates enantiomers using cellulose-based columns .

- X-ray Diffraction : Directly confirms absolute configuration via Flack parameter analysis .

- Circular Dichroism (CD) : Detects optical activity deviations caused by stereochemical impurities .

Q. What experimental designs address contradictions in biological activity data across studies?

- Troubleshooting Framework :

- Purity Assessment : Re-analyze batches via LC-MS to rule out degradation products (e.g., tert-butyl cleavage ).

- Bioassay Controls : Use standardized cell lines and assay buffers to minimize variability .

- Stability Studies : Monitor compound integrity under storage conditions (e.g., room temperature vs. inert atmosphere ).

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in downstream modifications?

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。